Brimapitide is classified as a peptide compound and is noted for its investigational status in clinical settings. It has been given orphan drug designation in both the European Union and the United States for treating acute sensorineural hearing loss. The compound's development is linked to its ability to prevent apoptosis in stress-injured hair cells and neurons, making it a candidate for therapies targeting conditions related to nerve damage .
Brimapitide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form peptides anchored to a solid resin. The synthesis process involves several key steps:
The industrial production of Brimapitide involves large-scale solid-phase synthesis, which is optimized for efficiency and yield. This method allows for high-throughput production suitable for pharmaceutical applications, ensuring that the final product meets stringent quality standards .
The molecular structure of Brimapitide consists of 20 amino acids, with specific sequences derived from JIP-1 fused to a carrier peptide from HIV-TAT. The InChI (International Chemical Identifier) string for Brimapitide is:
This complex structure highlights the peptide's intricate design aimed at enhancing its biological activity while maintaining stability against enzymatic degradation .
Brimapitide can undergo various chemical reactions, including:
Brimapitide operates by selectively inhibiting JNK pathways, which play a crucial role in mediating apoptosis in response to cellular stress. By preventing the interaction between JNK and its targets, Brimapitide protects hair cells and neurons from stress-induced cell death, particularly in acute sensorineural hearing loss scenarios. This mechanism underscores its potential therapeutic benefits in neuroprotection .
Brimapitide exhibits properties typical of peptides, including solubility in aqueous solutions and stability under physiological conditions due to its retro-inverso configuration.
The chemical properties include:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) have been employed to characterize these properties .
Brimapitide has significant potential applications in:
The ongoing clinical trials aim to validate its efficacy and safety profile across these applications, contributing valuable insights into peptide-based therapeutics .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: